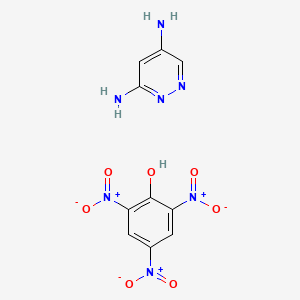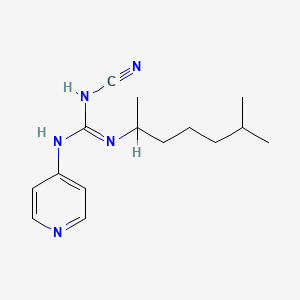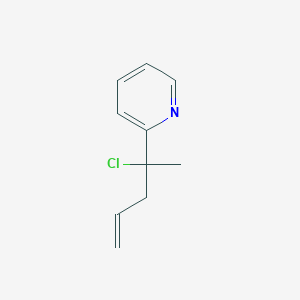
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bromine atoms and two methoxyphenyl groups attached to a propanone backbone. It is often utilized in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- typically involves the bromination of a precursor compound. One common method includes the reaction of 1,3-bis(4-methoxyphenyl)propan-1-one with bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the selective bromination at the desired positions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research into its pharmacological effects is ongoing, with some studies indicating its potential as a therapeutic agent.
Wirkmechanismus
The mechanism by which 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of oxidative stress and modulation of cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- include:
1-Propanone, 2,3-dibromo-1,3-diphenyl-: This compound lacks the methoxy groups, which can affect its reactivity and biological properties.
1-Propanone, 2,3-dibromo-1,3-bis(4-chlorophenyl)-: The presence of chlorine atoms instead of methoxy groups results in different chemical and biological behaviors.
1-Propanone, 2,3-dibromo-1,3-bis(4-fluorophenyl)-: Fluorine substitution can enhance the compound’s stability and alter its interaction with biological targets.
The uniqueness of 1-Propanone, 2,3-dibromo-1,3-bis(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
59258-25-2 |
|---|---|
Molekularformel |
C17H16Br2O3 |
Molekulargewicht |
428.1 g/mol |
IUPAC-Name |
2,3-dibromo-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H16Br2O3/c1-21-13-7-3-11(4-8-13)15(18)16(19)17(20)12-5-9-14(22-2)10-6-12/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
DTAHPGMKUAKDKW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)

![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)
![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)

